methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate, also known as MAPC, is a cyclopropane derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including antinociceptive, anti-inflammatory, and neuroprotective effects.
Mechanism Of Action
The exact mechanism of action of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is not fully understood. However, it is believed that methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate exerts its biological effects by modulating the activity of various signaling pathways in the body. methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals. methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to reduce neuronal damage in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate in lab experiments is its ability to exhibit a wide range of biological activities. It has been shown to exhibit antinociceptive, anti-inflammatory, and neuroprotective effects. Another advantage of using methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is its relatively low toxicity. However, one limitation of using methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate in lab experiments is its relatively high cost. In addition, the synthesis method of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is relatively complex, which may limit its widespread use in lab experiments.
Future Directions
There are several future directions for the research of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate. One direction is to further investigate its potential therapeutic applications. methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to exhibit antinociceptive, anti-inflammatory, and neuroprotective effects, and further research could lead to the development of new drugs for the treatment of pain, inflammation, and neurodegenerative diseases. Another direction is to further investigate its mechanism of action. The exact mechanism of action of methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate is not fully understood, and further research could lead to a better understanding of its biological effects. Finally, future research could focus on developing new synthesis methods for methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate that are more cost-effective and efficient.
Synthesis Methods
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of phenylacetonitrile with sodium hydride to form a carbanion intermediate. This intermediate is then reacted with ethyl 2-bromoacetate to form an ester. The ester is then reduced to an alcohol, which is subsequently reacted with tosyl chloride to form a tosylate intermediate. The tosylate intermediate is then reacted with cyclopropanecarboxylic acid to form methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate.
Scientific Research Applications
Methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antinociceptive effects in animal models of pain. methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate has been shown to exhibit neuroprotective effects by reducing neuronal damage in animal models of neurodegenerative diseases.
properties
CAS RN |
123806-63-3 |
---|---|
Product Name |
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate |
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
methyl (1R,2S)-1-amino-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11+/m0/s1 |
InChI Key |
SSNHIYGBNLNDBQ-GXSJLCMTSA-N |
Isomeric SMILES |
COC(=O)[C@]1(C[C@H]1C2=CC=CC=C2)N |
SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
Canonical SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
synonyms |
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-trans)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.